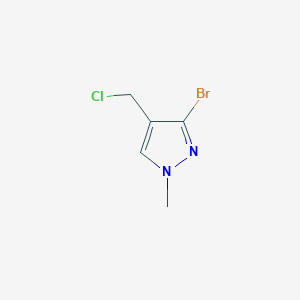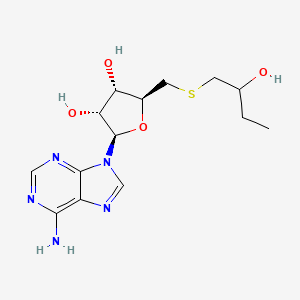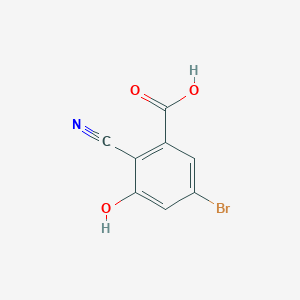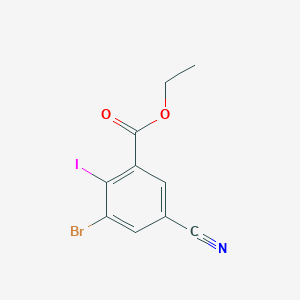
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole
Overview
Description
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole, also known as BCP, is an organic compound that has been studied for its potential scientific applications in a variety of fields. This compound is an important intermediate in organic synthesis, and its unique structure and properties make it a valuable tool for researchers.
Scientific Research Applications
Structural Analysis and Reactivity Insights
This compound can be used in the study of structure-reactivity relationships . For instance, it can be used in the investigation of the solid-state crystal structure of organic compounds . Techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis can be employed to visualize and quantify intermolecular interactions within the crystal structures .
Density Functional Theory (DFT) Studies
The compound can be used in computational Density Functional Theory (DFT) studies . DFT and related methodologies can provide a deeper understanding of the compound’s chemical reactivity properties .
Design and Development of New Materials
The compound can be used in the design and development of new materials involving 1,2,4-triazole systems . The aromatic character and π–π stacking ability of the compound can be evaluated to aid in the design of these new materials .
Preparation of Selective Inhibitors
The compound can be used as a reactant in the preparation of selective inhibitors . It can be used in unsymmetrical Ullman reactions to yield various possible dicarbomethoxy-dibenzo-pdioxms .
Medicinal Chemistry
The compound can be used in various applications in medicinal chemistry. Its versatile nature allows for its use in drug synthesis and organic transformations.
Synthesis of Bifunctional Monomers
The compound can be used in the synthesis of bifunctional monomers . For example, it can be used to prepare a phosphorus- and bromine-containing bifunctional monomer from bis(chloromethyl)methylphosphine oxide .
properties
IUPAC Name |
3-bromo-4-(chloromethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-9-3-4(2-7)5(6)8-9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXMDGNXBKSYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)


![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrocarbonate](/img/structure/B1448995.png)





